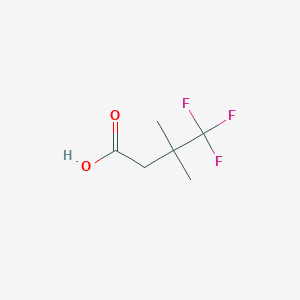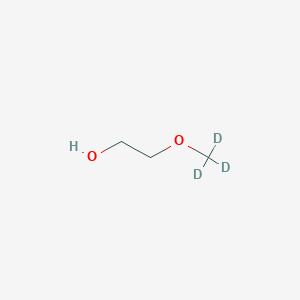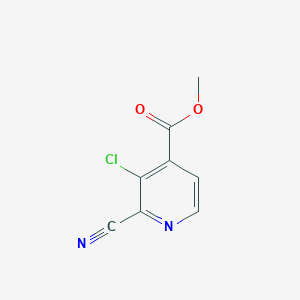
Glyceryl tri(hexadecanoate-16,16,16-d3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glyceryl tri(hexadecanoate-16,16,16-d3) is a deuterated form of glyceryl tripalmitate, where the hydrogen atoms at the 16th position of the hexadecanoate (palmitic acid) chains are replaced with deuterium. This compound is often used as a reference standard in various scientific studies due to its stable isotope labeling, which allows for precise tracking and analysis in metabolic and biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of glyceryl tri(hexadecanoate-16,16,16-d3) typically involves the esterification of glycerol with deuterated palmitic acid (hexadecanoic acid-16,16,16-d3). The reaction is usually catalyzed by an acid or base, such as sulfuric acid or sodium hydroxide, under controlled temperature conditions to ensure complete esterification. The reaction can be represented as follows:
Glycerol+3Hexadecanoic acid-16,16,16-d3→Glyceryl tri(hexadecanoate-16,16,16-d3)+3Water
Industrial Production Methods
Industrial production of glyceryl tri(hexadecanoate-16,16,16-d3) follows similar principles but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The product is then purified through techniques such as distillation or crystallization to obtain the desired compound with high deuterium content.
Chemical Reactions Analysis
Types of Reactions
Glyceryl tri(hexadecanoate-16,16,16-d3) can undergo various chemical reactions, including:
Hydrolysis: Breaking down into glycerol and deuterated palmitic acid in the presence of water and a catalyst.
Oxidation: Formation of peroxides or other oxidized products under oxidative conditions.
Reduction: Conversion to simpler hydrocarbons under reducing conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxygen or other oxidizing agents.
Reduction: Hydrogen gas or other reducing agents.
Major Products Formed
Hydrolysis: Glycerol and hexadecanoic acid-16,16,16-d3.
Oxidation: Various oxidized fatty acid derivatives.
Reduction: Simpler hydrocarbons and deuterated alcohols.
Scientific Research Applications
Glyceryl tri(hexadecanoate-16,16,16-d3) is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Metabolic Studies: Tracking lipid metabolism and studying the incorporation of fatty acids into cellular structures.
Biochemical Research: Investigating enzyme activities and pathways involving fatty acids.
Medical Research: Studying the role of fatty acids in diseases such as obesity, diabetes, and cardiovascular diseases.
Industrial Applications: Used as a reference standard in quality control and analytical testing of lipid-based products.
Mechanism of Action
The mechanism of action of glyceryl tri(hexadecanoate-16,16,16-d3) involves its incorporation into metabolic pathways where it mimics the behavior of natural glyceryl tripalmitate. The deuterium labeling allows for precise tracking using techniques such as mass spectrometry, providing insights into the dynamics of lipid metabolism and the role of fatty acids in various biological processes .
Comparison with Similar Compounds
Similar Compounds
Glyceryl tri(hexadecanoate): The non-deuterated form of the compound.
Glyceryl tri(octadecanoate-18,18,18-d3): A similar compound with deuterated stearic acid.
Glyceryl tri(dodecanoate-12,12,12-d3): A similar compound with deuterated lauric acid.
Uniqueness
Glyceryl tri(hexadecanoate-16,16,16-d3) is unique due to its specific deuterium labeling, which provides enhanced stability and precision in tracking metabolic processes compared to its non-deuterated counterparts. This makes it particularly valuable in research settings where accurate measurement and analysis of lipid metabolism are crucial .
Properties
IUPAC Name |
2,3-bis(16,16,16-trideuteriohexadecanoyloxy)propyl 16,16,16-trideuteriohexadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3/i1D3,2D3,3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNIQBQSYATKKL-GQALSZNTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC([2H])([2H])[2H])OC(=O)CCCCCCCCCCCCCCC([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H98O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
816.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
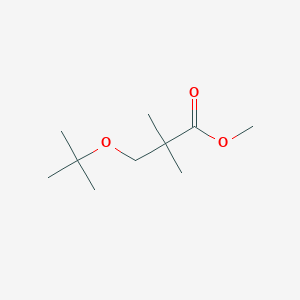
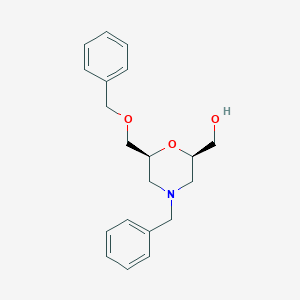
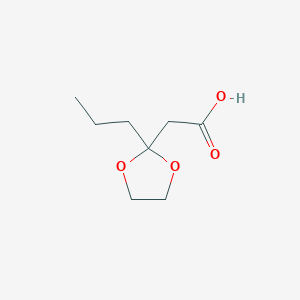

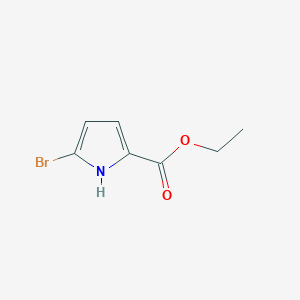

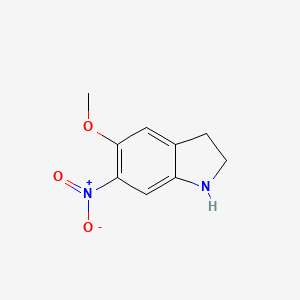
![N-[4-(2-hydroxypropan-2-yl)-3-methoxyphenyl]acetamide](/img/structure/B1429233.png)



